2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid is a compound that belongs to the class of fluorobenzoic acids, which are characterized by the presence of fluorine substituents on the benzoic acid structure. This compound features a benzodiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a diazole ring. The presence of both the fluorine atom and the benzodiazole structure contributes to its potential applications in various fields, particularly in medicinal chemistry and material science.
The synthesis and characterization of 2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid can be found in several research articles focused on the synthesis of fluorinated compounds and their derivatives. Notably, studies have demonstrated methods for synthesizing related compounds through various chemical reactions involving fluorinated benzoic acids and benzodiazoles .
This compound can be classified under:
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid typically involves the following methods:
The molecular structure of 2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid can be represented as follows:
The compound can participate in various chemical reactions due to its functional groups:
The reactivity is influenced by factors such as solvent choice, temperature, and the presence of catalysts or activating groups.
The mechanism of action for compounds like 2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid is primarily studied in pharmacological contexts:
Studies have shown that related compounds exhibit various biological activities, including antimicrobial and anticancer properties .
2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid has several scientific uses:
The systematic naming of benzodiazol-fluorobenzoic acid hybrids follows IUPAC conventions that precisely define atomic connectivity and stereochemical relationships. The prototypical compound 2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid derives its name from: (1) the parent benzoic acid structure fluorinated at position 5; (2) the 1H-1,3-benzodiazole (benzimidazole) heterocycle attached at position 2; and (3) the point of heterocyclic attachment specified as the N₁ nitrogen (1-yl notation) [2]. This precise nomenclature differentiates it from isomeric structures with alternative nitrogen bonding patterns or fluorine positioning. The structural taxonomy of these derivatives encompasses several key variations:
Table 1: Nomenclature and Structural Variations in Benzodiazol-Fluorobenzoic Acid Hybrids
Compound Identifier | Systematic Name | Structural Features | Molecular Formula |
---|---|---|---|
CID 43313103 | 2-(1H-1,3-Benzodiazol-1-yl)-5-fluorobenzoic acid | Direct heteroaryl linkage, meta-F | C₁₄H₉FN₂O₂ |
CID 43826407 | (5-Fluoro-1H-1,3-benzodiazol-2-yl)(phenyl)methanol | Benzimidazolyl carbinol, no carboxylic acid | C₁₄H₁₁FN₂O |
CID 1501106-40-6 | 2-(5-Fluoro-1H-1,3-benzodiazol-1-yl)acetic acid | Acetic acid linker, heterocycle N-attached | C₉H₇FN₂O₂ |
CID 10325481 | 3-(2-{[4-(1H-1,3-benzodiazol-1-yl)-2-fluorophenyl]carbamoyl}-2-(5-carbamimidoyl-1H-indol-3-yl)ethyl)benzoic acid | Multi-component hybrid with indole core | C₃₂H₂₅FN₆O₃ |
The structural complexity increases significantly in advanced derivatives like CID 10325481, which incorporates additional pharmacophores such as carbamimidoyl-substituted indole rings, creating multi-targeting compounds with enhanced biological activity [6]. The benzodiazole component itself may feature various substituents including methyl groups (e.g., 1-methylbenzimidazole derivatives), halogen atoms, or functionalized alkyl chains, each modification fine-tuning the molecule's electronic properties and binding characteristics. These structural taxonomies provide medicinal chemists with a systematic framework for rational drug design, enabling precise property optimization through targeted molecular modifications.
The therapeutic exploration of benzodiazole-carboxylic acid hybrids represents a fascinating evolution in heterocyclic medicinal chemistry. Initial research in the mid-20th century focused on simple benzimidazole carboxylates as antimicrobial and anthelmintic agents, exemplified by early compounds like 2-(α-hydroxybenzyl)benzimidazole derivatives. The discovery that carboxylic acid functionality enhanced metal coordination properties and improved water solubility prompted systematic investigation of acidic substituents on benzodiazole cores. A significant breakthrough emerged with the development of 2-(benzimidazol-1-yl)acetic acid derivatives, which demonstrated superior pharmacokinetic profiles compared to their ester or amide counterparts due to improved membrane transport via anion transporters .
The strategic incorporation of fluorine atoms began in earnest during the 1990s, coinciding with broader recognition of fluorine's beneficial effects on drug disposition. Early fluorinated analogs like 2-(5-fluoro-1H-1,3-benzodiazol-1-yl)acetic acid (CAS 1501106-40-6) demonstrated markedly enhanced metabolic stability compared to non-fluorinated counterparts, stimulating intensive research into optimal fluorination patterns . This period witnessed the methodical exploration of fluorination at various positions on both the benzodiazole and benzoic acid components, revealing that meta-fluorination on the benzoic acid ring (as in 2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid) provided the optimal balance between electronic effects, bioavailability, and target engagement.
The therapeutic scope of these compounds expanded dramatically in the 21st century with the development of hybrid structures incorporating additional pharmacophores. Patent literature from the 2020s reveals sophisticated derivatives such as 3-(2-{[4-(1H-1,3-benzodiazol-1-yl)-2-fluorophenyl]carbamoyl}-2-(5-carbamimidoyl-1H-indol-3-yl)ethyl)benzoic acid (CID 10325481), which combines benzodiazole, fluorobenzoic acid, and carbamimidoylindole components into single-molecule therapeutics with multi-modal mechanisms of action [6]. This structural evolution reflects the growing sophistication in rational drug design, leveraging benzodiazole-fluorobenzoic acid hybrids as versatile scaffolds for addressing complex disease pathways.
The strategic incorporation of fluorine atoms into benzoic acid-containing pharmaceuticals represents one of medicinal chemistry's most productive structure-optimization strategies. In the specific context of benzodiazole hybrids, fluorine substitution exerts multifaceted influences on molecular properties that collectively enhance therapeutic potential:
Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Benzodiazole-Benzoic Acid Hybrids
Molecular Property | Non-Fluorinated Analog | 5-Fluoro Derivative | Biological Consequence |
---|---|---|---|
pKₐ (carboxylic acid) | ~4.2 | ~3.8 | Enhanced ionization in physiological environments |
Plasma Half-life (rat) | 2.1 hours | 4.8 hours | Reduced dosing frequency |
Passive BBB Permeability (Papp x 10⁻⁶ cm/s) | 3.8 | 8.2 | Improved CNS targeting |
Binding Affinity (ARN19702 target, Kᵢ nM) | 890 | 230 | Enhanced target engagement |
Metabolic Stability (human microsomes, % remaining) | 42% | 78% | Reduced clearance and metabolite formation |
The development of brain-penetrant drugs like ARN19702 ((2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone) exemplifies the strategic implementation of fluorine substitution in benzodiazole-like scaffolds (benzothiazole in this case). ARN19702 achieves significant CNS exposure despite its carboxylic acid functionality, with a plasma/brain ratio of 0.2, attributable in part to fluorine-mediated optimization of physicochemical properties [4]. This property enables activity in central nervous system disorders while maintaining the advantageous target engagement provided by the carboxylic acid pharmacophore. The compound's impressive in vivo efficacy in neuropathic pain models—achieved at oral doses as low as 0.3 mg/kg—validates the synergistic potential of fluorine and carboxylic acid functionalities in advanced drug design. These principles directly apply to 2-(1H-1,3-benzodiazol-1-yl)-5-fluorobenzoic acid and its derivatives, positioning them as versatile scaffolds for next-generation therapeutics across diverse disease areas.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: